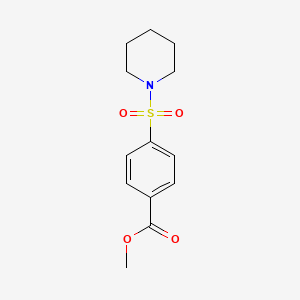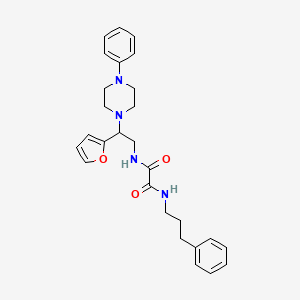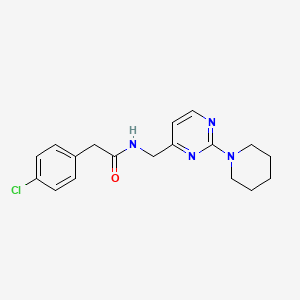
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole derivatives are a significant class of organic medicinal compounds. They are the constituent of several natural compounds like histamine, biotin, alkaloids, and nucleic acid . They have been developed for different therapeutic actions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a molecular formula of C6H11N3O .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a density of 1.3±0.1 g/cm3, a boiling point of 398.4±22.0 °C at 760 mmHg, and a molar refractivity of 37.2±0.5 cm3 .Mecanismo De Acción
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide acts as an inhibitor of both AChE and PLA2 by binding to the active site of the enzymes and preventing their activity. The exact mechanism of action of this compound is not fully understood, but it is believed that the compound binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
The inhibition of AChE by this compound has been shown to have beneficial effects on memory and cognition in animal models of Alzheimer’s disease. The inhibition of PLA2 by this compound has been shown to reduce inflammation and pain in animal models of asthma and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide in lab experiments has several advantages, including its low cost and ease of synthesis. Furthermore, the compound has been shown to be stable in a variety of conditions, making it suitable for use in a wide range of lab studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has been shown to have a limited solubility in water, making it difficult to use in some experiments.
Direcciones Futuras
In the future, 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide may be used to develop new treatments for Alzheimer’s disease, asthma, and rheumatoid arthritis. Additionally, the compound may be used in further research to better understand the mechanisms of action of AChE and PLA2 inhibitors. Furthermore, this compound may be used to develop new inhibitors of other enzymes, as well as to study the effects of enzyme inhibition on other diseases. Finally, this compound may be used to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide is synthesized using a two-step procedure. The first step involves the reaction of the imidazole with isopropylbenzamide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired compound and a side product, which is then separated out by column chromatography. The second step involves the reaction of the desired compound with a reducing agent, such as sodium borohydride, to reduce the imidazole ring and form the desired this compound.
Aplicaciones Científicas De Investigación
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide has been used in a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to be beneficial in the treatment of Alzheimer’s disease and other cognitive disorders. This compound has also been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids. Inhibition of PLA2 has been shown to be beneficial in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis.
Propiedades
IUPAC Name |
5-amino-2-imidazol-1-yl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)11-7-10(14)3-4-12(11)17-6-5-15-8-17/h3-9H,14H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHRZUHFYDUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)



![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)
